1-Piperidineacetamide, N-(2-iodophenyl)-
Description
Role of Acetamide (B32628) Linkages in Molecular Architecture
The acetamide group (-NH-C(=O)-CH₂-) is a crucial linker that connects the piperidine (B6355638) ring to the phenyl group in the target molecule. This amide linkage is a common feature in the architecture of larger molecules, including many pharmaceuticals and biologically active compounds. nuph.edu.ua The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows acetamide linkages to participate in specific intermolecular and intramolecular interactions. google.com These interactions can significantly influence a molecule's conformation, solubility, and binding affinity to biological targets. The planarity of the amide bond imposes structural constraints, which are critical in defining the three-dimensional shape of the molecule.
Significance of Halogenated Phenyl Moieties in Chemical Research
The incorporation of halogen atoms onto a phenyl ring is a widely used strategy in chemical research, particularly in the development of new materials and therapeutic agents. Halogens like chlorine, bromine, and iodine can alter a molecule's electronic properties, lipophilicity, and metabolic stability. This modification can enhance a compound's ability to cross biological membranes and can influence its binding interactions with proteins.
Among the halogens, iodine possesses unique characteristics. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodophenyl group a versatile synthetic handle. It can readily participate in various cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allowing for the straightforward introduction of additional chemical complexity. Furthermore, the iodine atom is a good leaving group in nucleophilic aromatic substitution reactions. In the context of medicinal chemistry, the large size and polarizability of the iodine atom can lead to strong halogen bonding interactions, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. researchgate.net The availability of radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) also makes the iodophenyl moiety a valuable tag for developing radiolabeled compounds for use in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT). researchgate.netresearchgate.net
Research Context of 1-Piperidineacetamide, N-(2-iodophenyl)- within Contemporary Chemical Sciences
While specific research dedicated exclusively to 1-Piperidineacetamide, N-(2-iodophenyl)- is not extensively documented in publicly available literature, its structural components place it firmly within areas of active chemical investigation. The synthesis of related N-phenyl-acetamide derivatives is a common theme in medicinal chemistry research, often aimed at developing new therapeutic agents. nuph.edu.uanih.gov
The combination of a piperidineacetamide scaffold with an ortho-iodophenyl group suggests potential utility as a chemical probe or as an intermediate in the synthesis of more complex molecules. The 2-iodophenyl moiety, in particular, serves as a versatile precursor for creating diverse molecular libraries through metal-catalyzed cross-coupling reactions. Researchers might synthesize this compound as part of a broader effort to explore structure-activity relationships within a series of related molecules, where the position and nature of the halogen on the phenyl ring are systematically varied. Given the prevalence of the piperidineacetamide core in compounds targeting the central nervous system, research involving this scaffold often explores potential neurological applications. nih.gov
Below is a data table of computed properties for 1-Piperidineacetamide, N-(2-iodophenyl)- and a related, well-documented compound, 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-. nih.gov
| Property | 1-Piperidineacetamide, N-(2-iodophenyl)- (Predicted) | 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- (Computed) nih.gov |
| Molecular Formula | C₁₃H₁₇IN₂O | C₁₅H₂₂N₂O |
| Molecular Weight | 344.19 g/mol | 246.35 g/mol |
| IUPAC Name | N-(2-iodophenyl)-2-(piperidin-1-yl)acetamide | N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide |
| XLogP3 | 2.5 | 2.7 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 3 | 3 |
Structure
3D Structure
Properties
CAS No. |
61575-39-1 |
|---|---|
Molecular Formula |
C13H17IN2O |
Molecular Weight |
344.19 g/mol |
IUPAC Name |
N-(2-iodophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C13H17IN2O/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,15,17) |
InChI Key |
GMUDKKQHXGSUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and bonding arrangements can be identified based on their characteristic vibrational frequencies.
FT-IR spectroscopy is a powerful tool for identifying the functional groups within 1-Piperidineacetamide, N-(2-iodophenyl)-. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds. The secondary amide group gives rise to a prominent N-H stretching vibration, typically observed as a sharp band in the region of 3300-3250 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is expected to produce a very strong and sharp absorption peak around 1680-1650 cm⁻¹.
The aromatic ring of the 2-iodophenyl group displays characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The piperidine (B6355638) ring and the methylene (B1212753) bridge (-CH₂-) introduce aliphatic C-H stretching vibrations, which typically appear in the 2950-2850 cm⁻¹ region. Furthermore, the C-N stretching vibrations from the piperidine and amide linkages are expected in the fingerprint region, generally between 1250 and 1020 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for 1-Piperidineacetamide, N-(2-iodophenyl)-
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3270 | Medium, Sharp | N-H Stretch | Secondary Amide |
| ~3060 | Medium | Aromatic C-H Stretch | 2-iodophenyl |
| ~2940 | Strong | Aliphatic C-H Stretch | Piperidine, -CH₂- |
| ~2855 | Strong | Aliphatic C-H Stretch | Piperidine, -CH₂- |
| ~1665 | Very Strong | C=O Stretch (Amide I) | Secondary Amide |
| ~1580 | Medium | C=C Stretch | Aromatic Ring |
| ~1540 | Strong | N-H Bend (Amide II) | Secondary Amide |
| ~1440 | Medium | CH₂ Scissoring | Piperidine, -CH₂- |
| ~1220 | Medium | C-N Stretch | Amide, Piperidine |
| ~750 | Strong | C-H Out-of-plane Bend | ortho-disubstituted Ring |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While strong dipole moment changes characterize intense FT-IR bands, strong changes in polarizability lead to intense Raman signals. For 1-Piperidineacetamide, N-(2-iodophenyl)-, the symmetric vibrations of the aromatic ring are expected to be particularly strong in the Raman spectrum. The C=C stretching vibrations of the phenyl ring would appear prominently. Furthermore, the C-I stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, typically in the low-frequency region. The aliphatic C-H stretching and bending modes of the piperidine ring will also be active.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to determine the precise connectivity and chemical environment of each atom in the molecule.
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons. For 1-Piperidineacetamide, N-(2-iodophenyl)-, the spectrum can be divided into distinct regions. The aromatic region is expected to show complex multiplets for the four protons on the 2-iodophenyl ring. The proton ortho to the iodine atom will be significantly downfield due to the anisotropic effect of the iodine. The amide proton (N-H) would appear as a broad singlet, typically in the downfield region, with its chemical shift being sensitive to solvent and concentration.
The singlet for the methylene protons (-CH₂-) connecting the amide nitrogen and the piperidine ring would be found in the midfield region. The protons of the piperidine ring will show characteristic signals in the aliphatic region. The two protons on the carbons adjacent to the nitrogen (α-protons) will be shifted downfield compared to the β- and γ-protons due to the electron-withdrawing effect of the nitrogen atom.
Table 2: Predicted ¹H NMR Spectral Data for 1-Piperidineacetamide, N-(2-iodophenyl)- (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~8.50 | br s | 1H | NH |
| ~8.20 | dd | 1H | Ar-H (ortho to -NH) |
| ~7.80 | dd | 1H | Ar-H (ortho to -I) |
| ~7.35 | td | 1H | Ar-H (para to -NH) |
| ~6.90 | td | 1H | Ar-H (para to -I) |
| ~3.15 | s | 2H | -CO-CH₂ -N |
| ~2.55 | t | 4H | Piperidine α-H |
| ~1.65 | m | 4H | Piperidine β-H |
| ~1.50 | m | 2H | Piperidine γ-H |
s = singlet, br s = broad singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, td = triplet of doublets
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The carbonyl carbon of the amide group is characteristically found far downfield. The aromatic carbons of the 2-iodophenyl ring will appear in the typical aromatic region (δ 110-140 ppm), with the carbon atom directly bonded to the iodine (C-I) being shifted significantly upfield due to the heavy atom effect. The carbons of the piperidine ring and the methylene bridge will be observed in the aliphatic region of the spectrum.
Table 3: Predicted ¹³C NMR Spectral Data for 1-Piperidineacetamide, N-(2-iodophenyl)- (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~169.5 | C =O |
| ~139.0 | Ar-C (C-NH) |
| ~138.5 | Ar-C H |
| ~129.0 | Ar-C H |
| ~125.0 | Ar-C H |
| ~122.0 | Ar-C H |
| ~90.0 | Ar-C -I |
| ~62.0 | -CO-C H₂-N |
| ~54.5 | Piperidine α-C |
| ~26.0 | Piperidine β-C |
| ~24.0 | Piperidine γ-C |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously connecting the spectral signals and confirming the complete molecular structure. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the spectrum of 1-Piperidineacetamide, N-(2-iodophenyl)-, COSY would show correlations between adjacent protons on the aromatic ring, confirming their relative positions. It would also reveal the coupling network within the piperidine ring, showing correlations between the α-, β-, and γ-protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). nih.gov This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~3.15 ppm would correlate with the carbon signal at ~62.0 ppm, confirming the assignment of the methylene bridge.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range correlations). ipb.pt This is arguably the most critical experiment for piecing together the molecular fragments. Key HMBC correlations would include:
A correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the aromatic carbon C-NH.
Correlations from the methylene protons (-CH₂-) to the carbonyl carbon and the α-carbons of the piperidine ring, confirming the acetamide (B32628) linkage.
Correlations from the aromatic protons to neighboring aromatic carbons, verifying the substitution pattern on the phenyl ring.
Together, these 2D NMR techniques provide an interlocking web of correlations that allows for the complete and confident structural assignment of 1-Piperidineacetamide, N-(2-iodophenyl)-. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. While experimental HRMS data for 1-Piperidineacetamide, N-(2-iodophenyl)- has not been located in the available literature, its theoretical monoisotopic mass can be calculated from its molecular formula, C₁₃H₁₇IN₂O. This calculated value is essential for verifying the compound's identity in future analyses.
Table 1: Calculated Molecular Mass of 1-Piperidineacetamide, N-(2-iodophenyl)-
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇IN₂O |
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, typically showing the protonated molecule [M+H]⁺. Further analysis using tandem mass spectrometry (ESI-MS/MS) would involve fragmenting this parent ion to produce a characteristic pattern that helps elucidate the molecule's structure. Specific ESI-MS spectra or fragmentation studies for 1-Piperidineacetamide, N-(2-iodophenyl)- are not currently available in published scientific sources.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction techniques are the definitive methods for determining the arrangement of atoms within a solid, providing precise details on bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for unambiguously determining the three-dimensional molecular structure of a compound. This technique requires a well-ordered single crystal of the material. An SC-XRD analysis of 1-Piperidineacetamide, N-(2-iodophenyl)- would reveal its precise atomic coordinates, intramolecular bonding, and intermolecular interactions (such as hydrogen bonding) within the crystal lattice. A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not uncover any deposited crystal structures for this compound.
Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline (powder) samples. It generates a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This pattern is useful for identifying crystalline phases, determining the degree of crystallinity, and detecting different polymorphic forms. As with other analytical data, no published PXRD patterns for 1-Piperidineacetamide, N-(2-iodophenyl)- were found during the literature review.
Table 2: List of Compound Names
| Compound Name |
|---|
Chemical Reactivity and Transformation Studies
Reactivity at the Iodophenyl Moiety
The presence of an iodine atom on the aromatic ring makes this part of the molecule a prime substrate for a variety of metal-catalyzed and substitution reactions. The carbon-iodine (C-I) bond is the most reactive among aryl halides in many catalytic cycles, facilitating oxidative addition to transition metal catalysts and also being susceptible to nucleophilic and radical attack.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the aryl iodide functional group is an excellent substrate for these processes.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It is anticipated that 1-Piperidineacetamide, N-(2-iodophenyl)- would readily undergo this reaction. Under typical Sonogashira conditions, the C-I bond would react with a terminal alkyne to yield an N-(2-alkynylphenyl)-1-piperidineacetamide derivative, a valuable intermediate for synthesizing various heterocyclic compounds. The reaction is generally carried out in the presence of a mild base, such as an amine, which also serves as the solvent. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgnih.govmdpi.com The high reactivity of the C-I bond suggests that 1-Piperidineacetamide, N-(2-iodophenyl)- would be an effective substrate. This transformation would result in the formation of N-(2-vinylphenyl)-1-piperidineacetamide derivatives, where the geometry of the newly formed double bond is typically trans. organic-chemistry.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating a C-C bond between an aryl halide and an organoboron compound, such as an arylboronic acid. semanticscholar.orgnih.govnih.gov Research conducted on the closely related substrate, N-(2,5-dibromophenyl) acetamide (B32628), demonstrates the feasibility of this transformation on such scaffolds. mdpi.com In a representative study, N-(2,5-dibromophenyl) acetamide was successfully coupled with various arylboronic acids using a palladium catalyst. mdpi.com Given that aryl iodides are generally more reactive than aryl bromides in the key oxidative addition step of the catalytic cycle, 1-Piperidineacetamide, N-(2-iodophenyl)- is expected to be an excellent substrate for Suzuki-Miyaura coupling, allowing for the synthesis of complex biaryl structures.
| Aryl Halide Substrate | Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| N-(2,5-dibromophenyl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 32 | 75 |
| N-(2,5-dibromophenyl)acetamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 32 | 72 |
| N-(2,5-dibromophenyl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 32 | 78 |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. libretexts.org
For 1-Piperidineacetamide, N-(2-iodophenyl)-, the N-acetamide substituent is not a strong electron-withdrawing group. Therefore, direct SNAr is expected to be challenging under standard conditions. For the reaction to proceed, either very harsh conditions (high temperature and pressure) or the presence of a strong base to promote an elimination-addition (benzyne) mechanism might be necessary. Alternatively, a concerted SNAr mechanism, which does not strictly require strong activating groups, could be operative with certain nucleophiles. nih.gov
The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it susceptible to homolytic cleavage to generate an aryl radical. This process can be initiated by heat, light, or a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org The resulting N-(1-piperidineacetyl)phenyl radical is a highly reactive intermediate that can participate in various transformations.
One common reaction is dehalogenation, where the radical abstracts a hydrogen atom from a donor molecule, such as tributyltin hydride, to yield N-phenyl-1-piperidineacetamide. libretexts.org Alternatively, the aryl radical can be trapped by other molecules or participate in cyclization reactions if a suitable radical acceptor is present within the molecule. Transition metals can also mediate radical pathways; palladium sources, in the presence of specific ligands, have been shown to convert aryl iodides into aryl radicals under certain conditions.
Reactivity at the Acetamide Linkage
The acetamide functional group provides a second site for chemical transformations, primarily involving the amide bond itself or the adjacent N-H proton.
Hydrolysis: The amide bond in 1-Piperidineacetamide, N-(2-iodophenyl)- can be cleaved through hydrolysis under either acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-promoted hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com In both cases, the reaction would lead to the formation of 2-iodoaniline (B362364) and piperidineacetic acid. This reaction is typically slower than the hydrolysis of esters and often requires prolonged heating.
Amidation: Transamidation, the exchange of the amine portion of an amide, is another potential reaction. This process generally requires a catalyst, such as a Lewis acid or a transition metal complex, to activate the amide bond, allowing it to react with another amine.
N-Alkylation: The nitrogen atom of the acetamide group possesses a proton that can be removed by a strong base, such as sodium hydride (NaH), to form a sodium amidate. This anionic intermediate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an N-alkylation reaction. mdpi.com This would produce a tertiary amide, N-alkyl-N-(2-iodophenyl)-1-piperidineacetamide. The existence of related compounds, such as N-Benzyl-N-(2-iodophenyl)-acetamide, confirms the viability of this synthetic route. guidechem.com
N-Acylation: In a similar fashion to N-alkylation, the amidate anion can react with acylating agents like acyl chlorides or anhydrides. This N-acylation reaction results in the formation of an imide (a diacyl-substituted amine). nih.gov The product would be an N-acyl-N-(2-iodophenyl)-1-piperidineacetamide. This transformation often requires a base to deprotonate the amide, and catalysts may be employed to facilitate the reaction.
Multi-Component Reactions Incorporating 1-Piperidineacetamide, N-(2-iodophenyl)-
Mechanistic Investigations of Key Reactions
The presence of the N-(2-iodophenyl)acetamide moiety strongly suggests the potential for intramolecular cyclization reactions to form oxindole (B195798) structures. Such reactions are well-documented for related substrates and typically proceed via radical or transition-metal-catalyzed pathways.
Radical Cyclization: The intramolecular cyclization of N-allyl-2-iodoanilines and related compounds can be initiated by radical-generating systems. wikipedia.orgjst.go.jp For a compound like 1-Piperidineacetamide, N-(2-iodophenyl)-, a plausible mechanism would involve the formation of an aryl radical at the C-I bond, followed by an intramolecular attack on the carbonyl group of the acetamide or on an activated methylene (B1212753) group, although the latter is less common. Studies on related N-arylacrylamides have shown that radical cyclization can lead to the formation of oxindoles. researchgate.net The general steps for such a radical cyclization are:
Initiation: Generation of a radical initiator.
Radical Formation: Abstraction of the iodine atom to form an aryl radical.
Cyclization: Intramolecular attack of the aryl radical onto a suitable acceptor.
Termination: Quenching of the resulting radical to form the final product.
Transition-Metal-Catalyzed Cyclization: Palladium and copper are commonly used catalysts for the intramolecular cyclization of N-(2-halophenyl)acetamides to form oxindoles. divyarasayan.orgresearchgate.netmdpi.comorganic-chemistry.orgnih.govnih.govamanote.com The general mechanism for a palladium-catalyzed process often involves:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond to form a Pd(II) intermediate.
Intramolecular Insertion or C-H Activation: The aryl-palladium species undergoes intramolecular cyclization. This can occur via different pathways, including a Heck-type reaction if an appropriate alkene is present, or through direct C-H activation of the methylene group of the acetamide.
Reductive Elimination: The catalyst is regenerated, and the cyclic product is formed.
These cyclization reactions are particularly relevant as they represent a probable and well-precedented transformation pathway for 1-Piperidineacetamide, N-(2-iodophenyl)-, leading to the formation of spiro-oxindole structures. rsc.orgnih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.netbeilstein-journals.org
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of "1-Piperidineacetamide, N-(2-iodophenyl)-".
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "1-Piperidineacetamide, N-(2-iodophenyl)-", DFT calculations can provide a detailed understanding of its molecular orbitals and reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov
Other important electronic properties that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These parameters collectively offer a comprehensive picture of the molecule's electronic behavior and potential for intermolecular interactions. The distribution of electron density can also be visualized through molecular electrostatic potential (MESP) maps, which identify the electrophilic and nucleophilic sites within the molecule. scispace.com
Table 1: Hypothetical Electronic Properties of 1-Piperidineacetamide, N-(2-iodophenyl)- Calculated using DFT
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
Note: The values in this table are hypothetical and for illustrative purposes, as specific computational studies on "1-Piperidineacetamide, N-(2-iodophenyl)-" are not publicly available.
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional structure. "1-Piperidineacetamide, N-(2-iodophenyl)-" possesses significant conformational flexibility due to the rotatable bonds in its structure. Conformational analysis is a computational technique used to identify the stable conformations (energy minima) of a molecule and the energy barriers between them. researchgate.net
This process typically involves a systematic search of the potential energy surface by rotating the flexible dihedral angles of the molecule. For each conformation, the energy is calculated, allowing for the identification of the most stable, low-energy structures. The piperidine (B6355638) ring itself prefers a chair conformation, but the orientation of the N-H bond can be either axial or equatorial, leading to different conformers. wikipedia.org The relative energies of these conformers determine their population at a given temperature. Such studies are crucial for understanding how the molecule might bind to a biological target. acs.org
Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The calculated NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be compared with experimental data to confirm the molecule's structure. xisdxjxsu.asia
The prediction of IR spectra involves calculating the vibrational frequencies of the molecule's normal modes. These frequencies correspond to the absorption peaks in an experimental IR spectrum. By comparing the calculated and experimental spectra, specific vibrational modes can be assigned to the observed peaks, aiding in the characterization of the molecule's functional groups. xisdxjxsu.asia For "1-Piperidineacetamide, N-(2-iodophenyl)-", key vibrational modes would include the C=O stretching of the amide, the N-H bending, and the C-N stretching frequencies.
Table 2: Hypothetical Predicted and Experimental IR Frequencies for Key Functional Groups of 1-Piperidineacetamide, N-(2-iodophenyl)-
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amide | C=O stretch | 1675 |
| Amide | N-H bend | 1550 |
| Piperidine | C-N stretch | 1100 |
| Phenyl | C-I stretch | 650 |
Note: The values in this table are hypothetical and for illustrative purposes, as specific computational studies on "1-Piperidineacetamide, N-(2-iodophenyl)-" are not publicly available.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net
MD simulations can model the conformational dynamics of "1-Piperidineacetamide, N-(2-iodophenyl)-" in a solvent environment, providing a more realistic representation of its behavior in biological systems. scispace.com These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions and conformational changes over a specific timescale. researchgate.net
By analyzing the trajectory from an MD simulation, one can understand the flexibility of different parts of the molecule, the lifetimes of specific conformations, and the transitions between them. This information is valuable for understanding how the molecule might adapt its shape to fit into a binding site. researchgate.net
MD simulations are also a powerful tool for studying intermolecular interactions. nih.gov For "1-Piperidineacetamide, N-(2-iodophenyl)-", these simulations can be used to investigate how the molecule interacts with solvent molecules, ions, or other solute molecules. rsc.org By analyzing the simulation, it is possible to identify key interaction sites and calculate the strength of these interactions. nih.gov This is particularly important for understanding the molecule's solubility and its ability to form complexes with other molecules. In the context of drug design, MD simulations can be used to study the binding of the molecule to a target protein, providing insights into the binding affinity and the key residues involved in the interaction. rsc.org
Advanced Bonding Analysis
Comprehensive searches for dedicated studies on the advanced bonding properties of 1-Piperidineacetamide, N-(2-iodophenyl)-, specifically utilizing Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM), have not yielded specific research findings for this compound. These computational methods are powerful tools for elucidating the electronic structure and nature of chemical bonds within a molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bond properties within a molecule. An NBO analysis of 1-Piperidineacetamide, N-(2-iodophenyl)- would be expected to provide insights into the delocalization of electron density between the piperidine ring, the acetamide (B32628) linker, and the N-(2-iodophenyl) group. Key interactions would likely involve the lone pairs of the nitrogen and oxygen atoms and their interactions with adjacent antibonding orbitals. However, at present, there is no published research detailing such an analysis for this specific molecule.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define atoms and the bonds between them. This analysis can characterize the nature of atomic interactions, such as whether they are shared (covalent) or closed-shell (ionic or van der Waals) interactions. A QTAIM analysis of 1-Piperidineacetamide, N-(2-iodophenyl)- would provide a quantitative description of the bond critical points and the electron density distribution throughout the molecule. Unfortunately, specific QTAIM studies on this compound are not available in the current scientific literature.
Crystal Structure Prediction and Analysis of Intermolecular Interactions
The prediction and analysis of the crystal structure of a compound are crucial for understanding its solid-state properties. Techniques such as Hirshfeld surface analysis and hydrogen bonding network analysis are instrumental in this regard.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as d_norm, d_i, and d_e onto the molecular surface, one can identify the types and relative importance of different intermolecular contacts. For 1-Piperidineacetamide, N-(2-iodophenyl)-, one would anticipate the presence of various interactions, including those involving the iodine atom, which could participate in halogen bonding. However, no specific Hirshfeld surface analysis has been reported for this compound.
Hydrogen Bonding Network Analysis
The hydrogen bonding network is a critical determinant of the crystal packing of a molecule. In 1-Piperidineacetamide, N-(2-iodophenyl)-, the amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which could lead to the formation of various hydrogen bonding motifs. A detailed analysis of its crystal structure would be necessary to delineate this network. As of now, the crystal structure of 1-Piperidineacetamide, N-(2-iodophenyl)- and any associated hydrogen bonding analysis have not been published.
Reaction Pathway and Transition State Calculations
Computational chemistry provides valuable tools for investigating reaction mechanisms, including the calculation of reaction pathways and the characterization of transition states. Such studies for 1-Piperidineacetamide, N-(2-iodophenyl)- could explore its synthesis, degradation, or metabolic pathways. These calculations would involve mapping the potential energy surface of a given reaction to identify the lowest energy path from reactants to products, including the high-energy transition state. Currently, there is no available research detailing reaction pathway and transition state calculations for this specific compound.
No Publicly Available Research on "1-Piperidineacetamide, N-(2-iodophenyl)-" for Specified Material Science Applications
Extensive searches for the chemical compound "1-Piperidineacetamide, N-(2-iodophenyl)-" have revealed a significant lack of published scientific literature regarding its specific applications in materials science and supramolecular chemistry. Despite a thorough investigation into its potential roles in the design of organic electronic materials, the development of coordination compounds or Metal-Organic Frameworks (MOFs), and supramolecular assembly, no dedicated research findings, data, or detailed studies for this particular compound could be located.
The inquiry, which sought to detail the compound's function in areas such as self-assembly into ordered structures, its use as a precursor for organic semiconductors, and its utility in ligand design for metal complexation, yielded no specific results. The investigation also extended to the role of its iodine and nitrogen donor atoms in coordination chemistry and its involvement in host-guest chemistry, all of which are established fields of study for analogous molecules.
While the constituent parts of "1-Piperidineacetamide, N-(2-iodophenyl)-"—namely the piperidine ring, the acetamide linker, and the iodophenyl group—are common motifs in compounds designed for materials science and coordination chemistry, the specific combination as named does not appear in accessible research databases for the outlined applications.
For instance, piperidine and its derivatives are known to be incorporated into ligands for metal complexes and can play a role in the architecture of supramolecular structures. biointerfaceresearch.com Similarly, iodinated phenyl rings can participate in halogen bonding, a key interaction in crystal engineering and the self-assembly of materials. The nitrogen and oxygen atoms within the acetamide group are also well-known coordination sites for metal ions. ijpcbs.com
However, the absence of specific data for "1-Piperidineacetamide, N-(2-iodophenyl)-" prevents a detailed, scientifically accurate discussion as requested by the article's stringent outline. The scientific community has explored related structures, such as piperazine-based ligands for metal complexes and other N-phenyl acetamide derivatives, but the direct subject of this inquiry remains uncharacterized in the specified contexts. ijpcbs.comcymitquimica.com
Consequently, it is not possible to generate a thorough and informative article that strictly adheres to the provided outline, as the foundational research and data for "1-Piperidineacetamide, N-(2-iodophenyl)-" in these fields are not available in the public domain.
Applications in Materials Science and Supramolecular Chemistry
Polymer Science and Macromolecular Engineering
The potential utility of 1-Piperidineacetamide, N-(2-iodophenyl)- in polymer science remains an area for future investigation.
There is no documented evidence of 1-Piperidineacetamide, N-(2-iodophenyl)- being utilized as a monomer for polymer synthesis in the reviewed literature.
Information regarding the use of 1-Piperidineacetamide, N-(2-iodophenyl)- for the side-chain functionalization of polymeric materials is not available in the current body of scientific literature.
Applications in Catalysis and Reaction Media
Detailed studies on the application of 1-Piperidineacetamide, N-(2-iodophenyl)- in catalysis or as a reaction medium have not been reported in the available scientific literature.
Research on "1-Piperidineacetamide, N-(2-iodophenyl)-" in Materials Science and Supramolecular Chemistry Remains Undocumented in Publicly Available Literature
An extensive review of scientific databases and chemical literature reveals a significant lack of published research on the specific applications of the chemical compound 1-Piperidineacetamide, N-(2-iodophenyl)- in the fields of materials science and supramolecular chemistry. Despite its potential structural interest, there is no available data to suggest its use as a ligand in homogeneous or heterogeneous catalysis, nor as a solvent or additive in chemical processes.
The compound, with its piperidine (B6355638) and N-(2-iodophenyl)acetamide moieties, possesses functional groups that could theoretically engage in coordination with metal centers or participate in intermolecular interactions. The presence of a nitrogen-containing heterocycle (piperidine) and an amide linker are common features in ligands for catalysis. The iodophenyl group could also, in principle, be utilized in cross-coupling reactions for the synthesis of more complex materials.
However, a thorough search for experimental evidence or theoretical studies supporting these potential applications yielded no specific results for "1-Piperidineacetamide, N-(2-iodophenyl)-". The scientific literature focuses on other derivatives of piperidine and acetamide (B32628) for such roles. For instance, various piperidine-containing compounds have been explored as ligands in catalysis, but the specific N-(2-iodophenyl)acetamide substitution pattern does not appear in studies related to materials science or catalysis. Similarly, while different acetamide derivatives can function as solvents or additives, there are no documented instances of "1-Piperidineacetamide, N-(2-iodophenyl)-" being employed for these purposes.
Future Research Directions and Unexplored Potential
Integration with Advanced Manufacturing Techniques
The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. contractpharma.compharmasalmanac.com For a molecule such as 1-Piperidineacetamide, N-(2-iodophenyl)-, the adoption of advanced manufacturing techniques like flow chemistry presents a significant avenue for future research.
Flow chemistry offers numerous advantages over conventional batch methods, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. contractpharma.comasymchem.com The synthesis of 1-Piperidineacetamide, N-(2-iodophenyl)- likely involves multi-step processes that could be rendered more efficient and scalable through continuous flow technologies. nih.gov Future research could focus on developing a complete, end-to-end continuous manufacturing process, from starting materials to the final purified product. This would involve the design of specialized reactors and the integration of in-line analytical technologies to monitor the reaction in real-time. contractpharma.com Such an approach would not only be more cost-effective for large-scale production but also allow for the safe handling of potentially hazardous reagents and intermediates. nih.gov
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of 1-Piperidineacetamide, N-(2-iodophenyl)-
| Feature | Benefit in the Context of 1-Piperidineacetamide, N-(2-iodophenyl)- Synthesis |
| Enhanced Safety | Minimizes the risks associated with handling potentially hazardous reagents by confining reactions to small, controlled volumes. asymchem.com |
| Improved Efficiency | Increases reaction rates and yields through superior mixing and heat transfer, leading to a more streamlined process. contractpharma.com |
| Scalability | Facilitates a seamless transition from laboratory-scale synthesis to industrial production without the need for extensive re-optimization. |
| Process Control | Allows for precise manipulation of reaction conditions, such as temperature, pressure, and reaction time, leading to higher product purity. contractpharma.com |
Exploration of Novel Reactivity Patterns
The chemical structure of 1-Piperidineacetamide, N-(2-iodophenyl)- offers multiple sites for exploring novel reactivity patterns. The presence of a carbon-iodine bond on the phenyl ring is a particularly attractive feature for synthetic chemists. Iodoarenes are valuable intermediates in a wide array of transition metal-catalyzed cross-coupling reactions. mdma.ch Future research could extensively investigate the utility of the 2-iodo substituent in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to generate a library of novel derivatives with diverse functionalities.
Furthermore, the amide bond, while generally stable, can be activated to participate in a variety of chemical transformations. Recent advances in catalysis have enabled the late-stage functionalization of amide N-H bonds, providing a powerful tool for modifying the properties of bioactive molecules. nih.gov Investigating such transformations on 1-Piperidineacetamide, N-(2-iodophenyl)- could lead to the discovery of new compounds with enhanced biological activity or material properties. The piperidine (B6355638) ring itself can also be a target for chemical modification, further expanding the accessible chemical space.
Theoretical Advancement in Understanding Structure-Property Relationships
In the absence of extensive experimental data, theoretical and computational methods provide a powerful means to predict and understand the properties of novel molecules. For 1-Piperidineacetamide, N-(2-iodophenyl)-, the application of quantitative structure-property relationship (QSPR) models and molecular dynamics simulations could offer significant insights. acs.orgpsu.edu
Future theoretical research could focus on developing robust QSPR models to predict various physicochemical properties of the molecule, such as its solubility, melting point, and spectroscopic characteristics. nih.gov These models are built by establishing a mathematical relationship between the molecular structure and its experimental properties. acs.org Molecular dynamics simulations, on the other hand, can provide a detailed picture of the molecule's conformational flexibility and its interactions with its environment at the atomic level. psu.edu This information is crucial for understanding its potential biological activity and for designing new materials with specific properties.
Cross-Disciplinary Research Avenues
The unique combination of a piperidine moiety and a functionalized aromatic ring suggests that 1-Piperidineacetamide, N-(2-iodophenyl)- could find applications in a variety of cross-disciplinary fields.
Agrochemicals: Piperidine derivatives have been successfully utilized in the development of pesticides and insecticides. ijnrd.orgccspublishing.org.cn The structural features of 1-Piperidineacetamide, N-(2-iodophenyl)- make it a candidate for investigation as a novel agrochemical. Future research could involve screening the compound and its derivatives for activity against various agricultural pests and pathogens. hashnode.dev
Specialized Industrial Chemicals: Polymers containing piperidine units have found applications in various industries, including automotive and electronics. biosynce.com The potential for 1-Piperidineacetamide, N-(2-iodophenyl)- to act as a monomer or a modifying agent in polymer synthesis is an unexplored area of research. Its incorporation into polymer chains could impart unique thermal, mechanical, or optical properties.
Non-linear Optics (NLO): The search for new organic molecules with large second- or third-order NLO responses is a vibrant area of materials science. optica.org While NLO properties are difficult to predict, the synthesis of novel, electronically interesting molecules like 1-Piperidineacetamide, N-(2-iodophenyl)- is a key strategy in this field. The presence of the heavy iodine atom could also influence its photophysical properties, a factor that is relevant in the design of NLO materials.
Sensor Technologies: The piperidine scaffold has been incorporated into chemical sensors for the detection of various analytes. researchgate.net The N-(2-iodophenyl)acetamide portion of the molecule could be designed to interact with specific ions or molecules, and this interaction could be transduced into a measurable signal. Future research could explore the potential of 1-Piperidineacetamide, N-(2-iodophenyl)- and its derivatives as chemosensors for environmental or biomedical applications.
Q & A
Q. What are the common synthetic routes for 1-Piperidineacetamide, N-(2-iodophenyl)-, and how are reaction conditions optimized?
The compound can be synthesized via Pd-mediated oxidative addition reactions. For example, the oxidative addition of N-(2-iodophenyl)formamide to Pd₂(dba)₃·dba in toluene at room temperature (5 hours, 80% yield) has been demonstrated as a viable method . Optimization involves adjusting stoichiometric ratios (e.g., 1:1:1 for substrate, Pd catalyst, and ligands like tBubpy) and solvent selection to enhance yield and purity. Post-synthesis purification typically employs column chromatography or recrystallization, followed by characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To resolve the piperidine ring protons (δ 1.2–3.5 ppm) and the 2-iodophenyl acetamide moiety (δ 6.8–8.0 ppm) .
- High-resolution mass spectrometry (HRMS) : For verifying molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns consistent with iodine (e.g., [M+2]⁺ due to ¹²⁷I/¹²⁹I natural abundance) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving iodinated aromatic systems .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
Challenges in crystallography may arise from twinning, centrosymmetric ambiguities, or iodine’s high electron density. To resolve these:
- Use SHELXL ’s twin refinement tools for handling twinned data, adjusting parameters like BASF (twin scale factor) .
- Apply Flack’s x parameter for enantiomorph-polarity estimation, which avoids false chirality assignments in near-centrosymmetric structures .
- Validate hydrogen bonding and van der Waals interactions using tools like OLEX2 or PLATON to ensure geometric plausibility .
Q. What are the mechanistic insights into Pd-mediated coupling reactions involving the 2-iodophenyl group?
The 2-iodophenyl group undergoes oxidative addition to Pd(0) to form Pd(II) intermediates, as demonstrated in the synthesis of iminobenzoyl complexes . Key factors include:
- Ligand effects : Bulky ligands (e.g., tBubpy) stabilize Pd intermediates and suppress undesired β-hydride elimination.
- Substrate compatibility : Steric hindrance from the piperidine ring may slow transmetallation steps, requiring elevated temperatures or microwave-assisted conditions. Mechanistic studies should combine kinetic profiling (e.g., variable-temperature NMR) with DFT calculations to map energy barriers for each step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
